Bis(4-fluorophenyl)phosphine

Description

Significance of Phosphine (B1218219) Ligands in Modern Chemical Research

Phosphine ligands, which are organophosphorus compounds with the general formula PR₃, are of paramount importance in contemporary chemical research, particularly in the realm of catalysis. scholaris.ca Their significance stems from their ability to coordinate with transition metals, thereby modulating the metal center's reactivity and selectivity. ontosight.ai This modulation is crucial for facilitating a wide array of chemical transformations with high efficiency and precision.

The utility of phosphine ligands is largely attributed to the tunability of their steric and electronic properties. ontosight.ai By altering the organic substituents (R groups) on the phosphorus atom, chemists can finely control the ligand's characteristics to suit specific catalytic applications. For instance, bulky phosphine ligands can create a sterically hindered environment around the metal catalyst, which can enhance selectivity in reactions.

Phosphine ligands are indispensable in homogeneous catalysis, where the catalyst and reactants are in the same phase. They are key components in numerous industrially important reactions, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental to the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. smolecule.com Furthermore, phosphine ligands are used in hydrogenation and hydroformylation reactions. ontosight.ai

Overview of Fluorinated Organophosphorus Compounds

The introduction of fluorine atoms into organophosphorus compounds has a profound impact on their chemical and physical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to these molecules. The strategic incorporation of fluorine can lead to enhanced thermal and metabolic stability, as well as altered reactivity and lipophilicity.

Fluorinated organophosphorus compounds have found applications in various fields, including materials science and medicinal chemistry. In materials science, the presence of fluorine can lead to polymers with improved properties. smolecule.com The development of fluorinated phosphine ligands has been a significant area of research, as the fluorine substituents can fine-tune the electronic properties of the ligand, making them highly effective in specific catalytic applications. This electronic tuning is a key factor in optimizing the performance of transition metal catalysts.

Structural Characteristics and Chemical Behavior of Bis(4-fluorophenyl)phosphine

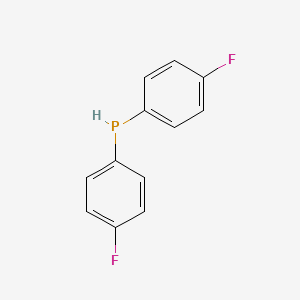

This compound is a diarylorganophosphorus compound with the chemical formula (4-FC₆H₄)₂PH. It features a central phosphorus atom bonded to two 4-fluorophenyl groups and one hydrogen atom. The presence of the two fluorine atoms on the phenyl rings significantly influences the compound's electronic properties, making it an interesting ligand for catalysis and a valuable precursor in organic synthesis.

The fluorination of the phenyl rings in this compound enhances its reactivity and specificity in catalytic processes when compared to its non-fluorinated analog, diphenylphosphine. This makes it a valuable component in fine chemical synthesis and the development of advanced materials. smolecule.com

Below are tables detailing the key identifiers and physical properties of this compound and its closely related derivatives, which are often encountered in its synthesis and application.

Table 1: Chemical Identifiers of this compound and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 25186-17-8 | C₁₂H₉F₂P | 222.17 |

| This compound oxide | 94940-35-9 | C₁₂H₉F₂OP | 238.17 |

| Bis(4-fluorophenyl)chlorophosphine | 23039-97-6 | C₁₂H₈ClF₂P | 256.61 |

Table 2: Physical and Spectroscopic Data of this compound Derivatives

| Compound | Appearance | Melting Point (°C) | 31P NMR (δ, ppm) |

| This compound oxide | Yellow oil/White solid | - | 21.1 (in CDCl₃) nih.gov |

| Bis(4-fluorophenyl)chlorophosphine | Clear colorless liquid | - | Conforms to structure thermofisher.com |

| Bis(4-fluorophenyl)phenylphosphine oxide | - | 125-131 | - |

The chemical behavior of this compound is characterized by the reactivity of the P-H bond and the coordinating ability of the phosphorus lone pair. It serves as a precursor for the synthesis of other functionalized organophosphorus compounds. smolecule.com For instance, it can be oxidized to form this compound oxide.

In catalysis, this compound and its derivatives are effective ligands in various transition metal-catalyzed reactions. The oxide, for example, is used as a ligand in cross-coupling and hydrogenation reactions. ontosight.ai The phosphine itself is utilized in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. smolecule.com In a copper-catalyzed C-P cross-coupling reaction, the related this compound oxide showed a lower yield compared to other diarylphosphine oxides, indicating the influence of the fluorine substituents on reactivity. sci-hub.se

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHUBXVOJVHJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)PC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537196 | |

| Record name | Bis(4-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-17-8 | |

| Record name | Bis(4-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Fluorophenyl Phosphine

Established Synthetic Pathways for Secondary Phosphines

Traditional methods for the synthesis of secondary phosphines have been well-established for decades. These routes typically involve the formation of phosphorus-carbon bonds through reactions of phosphorus electrophiles with organometallic nucleophiles or vice versa.

Nucleophilic Substitution of Halogenophosphines with Organometallic Reagents

A foundational method for creating P-C bonds is the reaction of phosphorus halides with organometallic reagents, such as Grignard or organolithium compounds. researchgate.net To synthesize a diarylphosphine like bis(4-fluorophenyl)phosphine, a common precursor is a dichlorophosphine (RPCl₂). The sequential addition of an organometallic reagent can yield the desired secondary phosphine (B1218219), although careful control of stoichiometry is required to prevent the formation of tertiary phosphines. nih.gov

A typical reaction would involve the formation of a Grignard reagent from a fluorinated aryl halide, which then reacts with a phosphorus electrophile. For instance, 4-fluorophenylmagnesium bromide can be prepared and reacted with a suitable dichlorophosphine. nih.govanu.edu.au However, a more common and controllable pathway using this approach first generates the more stable phosphine oxide, which is then reduced. mdpi.com This variation involves reacting the Grignard reagent with diethyl phosphite. mdpi.com

Table 1: Illustrative Grignard-based Synthesis for a Diarylphosphine Oxide Precursor

| Step | Reactants | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 4-Bromofluorobenzene | Magnesium (Mg) in THF | 4-Fluorophenylmagnesium bromide | In situ |

This table illustrates a general procedure for analogous diarylphosphine oxides as specific yield data for the bis(4-fluorophenyl) derivative was not available in the search results.

Reactions of Metallated Phosphines with Organic Halides

An alternative classical approach involves the reaction of a nucleophilic phosphorus species (a metal phosphide) with an organic halide. researchgate.net This method reverses the polarity of the reactants compared to the Grignard approach. Primary (RPH₂) or secondary (R₂PH) phosphines can be deprotonated by strong bases to form highly nucleophilic phosphide (B1233454) anions. organic-chemistry.org

For the synthesis of this compound, this could theoretically be achieved by reacting a metal phosphide with 4-fluorobromobenzene or a similar aryl halide. For example, lithium diarylphosphides can be alkylated or arylated to form tertiary phosphines. organic-chemistry.org While this method is effective, its application for the direct synthesis of secondary diarylphosphines can be complex and is often employed for creating tertiary or specialized phosphines.

Hydrophosphination: Addition of P–H Bonds to Unsaturated Compounds

Hydrophosphination is an atom-economical process that involves the addition of a P-H bond across an unsaturated carbon-carbon multiple bond (alkene or alkyne). thieme-connect.de This reaction can be initiated by radicals, bases, acids, or transition metal catalysts. thieme-connect.debris.ac.uk The majority of these reactions result in the formation of anti-Markovnikov products. thieme-connect.de

While highly valuable for synthesizing alkylphosphines or functionalized phosphines from unsaturated precursors, direct hydrophosphination is not a common route for the synthesis of simple diarylphosphines like this compound. thieme-connect.debris.ac.uk The method is more suited for adding phosphines to substrates that already contain a double or triple bond. acs.org

Reduction Strategies for Phosphine Oxides

The synthesis of phosphines via the reduction of their corresponding phosphine oxides is one of the most widely used and reliable methods. This is due to the high stability and ease of handling of phosphine oxides compared to the often air-sensitive phosphines. umn.eduorganic-chemistry.org

Conversion of this compound Oxide Precursors

The synthesis of this compound is most effectively achieved through the deoxygenation of its phosphine oxide precursor, this compound oxide. chemicalbook.comcymitquimica.comchemspider.com This precursor is typically synthesized by reacting 4-fluorophenylmagnesium bromide with diethyl phosphite, as outlined in section 2.1.1. mdpi.com

Once the phosphine oxide is obtained, a variety of reducing agents can be employed for its conversion to the secondary phosphine. Silanes are considered the reagents of choice for this transformation due to their functional group tolerance and often mild reaction conditions. researchgate.net

Commonly used silane (B1218182) reagents include:

Trichlorosilane (HSiCl₃)

Phenylsilane (PhSiH₃)

Tetramethyldisiloxane (TMDS) organic-chemistry.org

Polymethylhydrosiloxane (PMHS) researchgate.net

The reduction is often efficient and chemoselective, leaving other potentially reducible functional groups in the molecule untouched. organic-chemistry.org Research has shown that these reductions can be catalyzed by various compounds, including titanium complexes or specific phosphoric acid esters, allowing the reactions to proceed under milder conditions. organic-chemistry.org DFT calculations have suggested that silane-mediated reductions proceed more readily for phosphine oxides with electron-rich substituents. uq.edu.au

Table 2: Common Reducing Agents for Phosphine Oxides

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Phenylsilane (PhSiH₃) | Toluene, reflux | Effective for a wide range of phosphine oxides. researchgate.net |

| Trichlorosilane (HSiCl₃) | Toluene or neat, reflux | Highly effective but corrosive. researchgate.net |

Advanced Synthetic Techniques and Methodological Innovations

While classical methods are robust, modern research focuses on developing more efficient, selective, and sustainable catalytic processes. For phosphine synthesis, this has led to the development of advanced C-P cross-coupling reactions. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for forming P-C bonds. These methods can couple aryl halides or triflates with various phosphorus sources, including secondary phosphines or their borane (B79455) adducts. organic-chemistry.org Such catalytic approaches offer advantages in terms of functional group tolerance and substrate scope over traditional stoichiometric methods. organic-chemistry.org Additionally, photocatalytic and metal-free strategies for preparing related organophosphorus compounds are continually being developed, representing the forefront of synthetic innovation in this field. organic-chemistry.org

C–P(III) Coupling Reactions

The formation of a carbon-phosphorus(III) bond is a direct and fundamental approach to synthesizing phosphines. Among the various methods, the use of organometallic reagents, such as Grignard reagents, in reaction with phosphorus halides is a well-established and widely employed strategy.

A common method for the synthesis of arylphosphines involves the reaction of an aryl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃). In the case of this compound, the synthesis would theoretically proceed by reacting 4-fluorophenylmagnesium bromide with phosphorus trichloride. This reaction allows for the stepwise substitution of the chlorine atoms on the phosphorus center with the 4-fluorophenyl groups. Careful control of the stoichiometry is crucial to achieve the desired disubstituted product, as the reaction can potentially proceed to the trisubstituted phosphine.

Table 1: General Reaction Parameters for Grignard-based Arylphosphine Synthesis nih.gov

| Parameter | Condition |

| Grignard Reagent | Arylmagnesium bromide |

| Phosphorus Source | Phosphorus trichloride (PCl₃) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Typically low temperatures (e.g., -10 °C to 0 °C) |

| Quenching Agent | Saturated ammonium (B1175870) chloride solution |

It is important to note that the high reactivity of Grignard reagents can sometimes lead to side reactions, such as the formation of over-alkylated or -arylated products. chemistryviews.org

Modification of Functional Substituents on Phosphine Frameworks

An alternative and often highly effective strategy for the synthesis of specific phosphines involves the modification of a pre-existing phosphine derivative. A prominent example of this approach is the reduction of a phosphine oxide to the corresponding phosphine. This two-step process involves the initial synthesis of the target phosphine oxide followed by its deoxygenation.

In the context of this compound synthesis, this would involve the preparation of this compound oxide, which can then be reduced to yield the desired phosphine. The synthesis of this compound oxide can be accomplished through methods such as the reaction of a Grignard reagent with diethyl phosphite. orgsyn.org

Once the this compound oxide is obtained, a variety of reducing agents can be employed for its conversion to this compound. Several methods for the reduction of phosphine oxides have been reported, offering a range of conditions and selectivities. organic-chemistry.org

Table 2: Selected Reducing Agents for the Conversion of Phosphine Oxides to Phosphines orgsyn.orgorganic-chemistry.org

| Reducing Agent | Catalyst/Conditions | Key Features |

| Silanes (e.g., TMDS) | Copper complexes or specific phosphoric acid esters | Mild conditions, chemoselective, tolerates various functional groups. organic-chemistry.org |

| Diisobutylaluminium hydride (DIBAL-H) and Triisobutylaluminum | - | Effective for a wide range of secondary phosphine oxides, mild conditions. orgsyn.org |

| Oxalyl chloride / TMEDA | - | Scalable, mild conditions, avoids highly reactive reductants. organic-chemistry.org |

| Iodine / Phosphonic acid | Solvent-free conditions | Effective for both mono- and bis-phosphine oxides. organic-chemistry.org |

The reduction of secondary phosphine oxides (SPOs) is a particularly well-developed methodology. orgsyn.org For example, a variety of SPOs have been successfully reduced to their corresponding secondary phosphines using reagents like diisobutylaluminium hydride (DIBAL-H) and triisobutylaluminum. orgsyn.org This method is noted for its mild conditions and broad substrate scope. orgsyn.org The general procedure for such a reduction involves treating the phosphine oxide with the reducing agent in an appropriate solvent, followed by workup to isolate the phosphine product. orgsyn.org

Coordination Chemistry of Bis 4 Fluorophenyl Phosphine

Ligand Design Principles and Electronic Properties

The electronic properties of phosphine (B1218219) ligands are pivotal to their function in coordination chemistry and catalysis. In bis(4-fluorophenyl)phosphine, the introduction of fluorine atoms onto the phenyl rings significantly modulates the electronic character of the phosphorus atom. Fluorine is a highly electronegative element, and its placement at the para-position of the phenyl ring exerts a strong electron-withdrawing effect through both inductive and mesomeric pathways.

This electron-withdrawing nature reduces the electron density on the phosphorus atom. As a result, the Lewis basicity of this compound is decreased compared to its non-fluorinated analogue, diphenylphosphine. The lone pair of electrons on the phosphorus atom is less available for donation to a metal center, which weakens its σ-donor capability. libretexts.org Concurrently, the π-acidity of the phosphine ligand can be affected. libretexts.org The electron-withdrawing substituents lower the energy of the P-C σ* orbitals, enhancing their ability to accept electron density from the metal center through π-backbonding. This makes fluorinated phosphines like this compound better π-acceptors than their electron-rich alkyl or unsubstituted aryl counterparts. libretexts.org

The modification of electronic properties through fluorination is a well-established principle. For instance, PF3 is known to be a significantly stronger π-acidic ligand than CO. libretexts.org While this compound is not as extreme, the principle remains the same. The reduced σ-donation and enhanced π-acceptance capacity directly influence the stability and reactivity of the resulting metal complexes.

The table below summarizes the expected electronic effects of the 4-fluorophenyl group on the phosphorus atom compared to an unsubstituted phenyl group.

| Property | PPh₂H (Diphenylphosphine) | P(C₆H₄F)₂H (this compound) | Influence of Fluorine |

| Electron Density on P | Higher | Lower | Electron-withdrawing groups decrease electron density |

| Lewis Basicity | Higher | Lower | Reduced electron density lowers the ability to donate the lone pair |

| σ-Donor Capability | Stronger | Weaker | Less available lone pair leads to weaker σ-bonds with metals |

| π-Acceptor Capability | Weaker | Stronger | Lowered energy of σ* orbitals enhances π-backbonding |

Phosphine ligands are arguably one of the most versatile classes of ligands in transition metal catalysis due to the ability to systematically tune their steric and electronic properties. prochemonline.com This tunability allows for the fine control of the reactivity, selectivity, and stability of metal catalysts. prochemonline.comtcichemicals.com

Electronic Tuning: As discussed previously, the electronic nature of a phosphine ligand is a balance between its ability to donate its lone pair of electrons to a metal (σ-donation) and its ability to accept electron density from the metal into its σ* orbitals (π-acceptance). libretexts.org By changing the substituents on the phosphorus atom, one can precisely modulate this balance. Attaching electron-withdrawing groups, such as the 4-fluorophenyl group in this compound, creates a more electron-poor phosphorus center. This leads to weaker σ-donation and stronger π-acceptance. Conversely, electron-donating groups like alkyls create electron-rich phosphines that are strong σ-donors and weak π-acceptors. libretexts.org This electronic modulation is critical in catalysis, as it directly affects the electron density at the metal center, which in turn influences key catalytic steps such as oxidative addition and reductive elimination. nih.gov

The ability to independently or systematically vary these steric and electronic factors allows for the rational design of ligands for specific catalytic applications. rsc.orgrsc.org this compound represents a point in this design space characterized by moderate steric bulk and electron-poor character, making it a valuable ligand for catalytic processes that benefit from these properties.

Formation and Characterization of Metal Complexes

This compound and its analogues readily form stable complexes with a variety of transition metals, particularly those from the later transition series like palladium, rhodium, copper, and silver. nih.govnih.gov The coordination to the metal occurs through the lone pair of electrons on the phosphorus atom, forming a metal-phosphorus (M-P) bond. The properties of this bond and the resulting complex are a direct consequence of the ligand's electronic and steric profile.

The electron-withdrawing nature of the 4-fluorophenyl groups makes the P-M bond characterized by weaker σ-donation and more significant π-backdonation compared to complexes with more basic phosphines. This electronic feature is crucial in catalysis. For example, in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), the electronic properties of the phosphine ligand can influence the rate of oxidative addition and reductive elimination steps. sigmaaldrich.com A more electron-poor ligand like this compound can facilitate reductive elimination, which is often the product-forming step of the catalytic cycle.

Structural characterization of related complexes, such as those of tris(4-fluorophenyl)phosphine (B91858) with copper(I) and silver(I), reveals distorted tetrahedral geometries around the metal center. nih.govnih.gov The M-P bond lengths in these structures are typical for phosphine complexes, confirming stable coordination. For instance, in [Cu(C₇H₅O₂)(P(C₆H₄F)₃)₂], the Cu-P bond distances are approximately 2.23 Å. nih.gov These structural data provide insight into how this compound would coordinate and the geometries it would likely adopt in a catalytic environment.

The strength and selectivity of the interaction between a phosphine ligand and a metal center are fundamental to its role in a catalytic system. The binding affinity can be influenced by both the electronic nature of the phosphine and the properties of the metal. Studies using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) combined with collision-induced dissociation (CID) have been employed to probe the relative binding affinities of ligands in organometallic complexes. researchgate.net

The selectivity of a ligand for a particular metal center or a specific coordination site is also critical. The combination of steric and electronic factors in this compound imparts a degree of selectivity in its coordination. In competitive binding situations, the preference of this ligand will depend on the electronic properties of the metal (its "hardness" or "softness") and the steric constraints of the coordination sphere.

Diphosphine ligands, where two phosphino groups are connected by a linker, are of immense importance in catalysis as they can act as chelating or bridging ligands, providing enhanced stability and control over the geometry of metal complexes. A ligand featuring a bis(4-fluorophenyl)phosphino group as part of a larger, bridged diphosphine structure combines the electronic properties of the fluorinated aryl groups with the conformational constraints and stability of a bidentate framework.

Common bridging units include methylene (-CH₂-), as in bis(diphenylphosphino)methane (dppm), or longer alkyl chains. researchgate.net Another class involves a nitrogen atom bridge, as seen in bis(diphenylphosphino)amine ligands. These ligands can bridge two metal centers, forming bimetallic complexes that can exhibit unique reactivity. researchgate.net

By analogy, a diphosphine ligand incorporating a bis(4-fluorophenyl)phosphino moiety, such as (4-FC₆H₄)₂P-X-P(C₆H₄F-4)₂ (where X is a bridging group), would be expected to form highly stable chelate rings or bridged bimetallic structures. The electron-withdrawing fluorine atoms would render the resulting metal complex more electrophilic and could influence substrate binding and activation. Such ligands could be particularly useful in catalytic reactions where an electron-poor metal center is desirable. For example, in the chromium-catalyzed trimerization and tetramerization of ethylene, the electronic and steric properties of bis(phosphino)amine ligands are known to be critical determinants of product selectivity. The introduction of fluorinated aryl groups provides a clear strategy for tuning this reactivity. researchgate.net

Lack of Sufficient Data for this compound Coordination Chemistry

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient publicly accessible research data specifically detailing the coordination chemistry of the compound “this compound.” The user's request for an article focused solely on the structural investigation of its metal complexes, including specific analyses of coordination geometries and crystallographic characterization, cannot be fulfilled at this time.

The search for relevant scholarly articles and crystallographic data yielded no specific results for metal complexes containing the this compound ligand. The predominant body of research in this area focuses on the related compound, Tris(4-fluorophenyl)phosphine . While extensive data exists for the coordination modes and crystal structures of Tris(4-fluorophenyl)phosphine with various metals, this information falls outside the strict and explicit scope of the user's request, which was to focus solely on the "Bis" derivative.

Adherence to the provided outline requires detailed research findings, including data tables on coordination geometries and crystallographic parameters of this compound complexes. Without primary research sources describing the synthesis and structural analysis of these specific compounds, the generation of a scientifically accurate and informative article as requested is not possible.

Therefore, the sections on the analysis of coordination geometries and crystallographic characterization for this compound cannot be developed.

Catalytic Applications of Bis 4 Fluorophenyl Phosphine

Homogeneous Catalysis

Bis(4-fluorophenyl)phosphine has been explored as a ligand in several palladium-catalyzed homogeneous catalytic systems. The electron-withdrawing nature of the fluorine atoms in the para position of the phenyl rings decreases the electron density on the phosphorus atom. This electronic modification can enhance the catalytic activity in certain cross-coupling reactions by promoting the reductive elimination step and stabilizing the catalyst against deactivation pathways.

Cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The performance of the palladium catalyst in these reactions is critically dependent on the nature of the ancillary phosphine (B1218219) ligand. While extensive research has been conducted on a wide array of phosphine ligands, detailed studies focusing specifically on this compound are not broadly available across all major cross-coupling reactions. The following sections will discuss its application where information is available and provide context on the role of related fluorinated phosphines in reactions where specific data for this compound is limited.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The electronic properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle. Electron-deficient phosphine ligands, such as those bearing fluorine substituents, can facilitate the transmetalation and reductive elimination steps.

While specific data tables for the use of this compound in Suzuki-Miyaura coupling are not readily found in comprehensive studies, the general electronic effects of fluorinated phosphines suggest their potential utility. For instance, in the synthesis of polyfluorinated biphenyls, the choice of phosphine ligand is a critical parameter. The use of electron-poor ligands can be advantageous when coupling electron-poor substrates.

To illustrate the typical data obtained in such studies, the following table presents representative results for a Suzuki-Miyaura coupling reaction, noting that this data is for a related system due to the absence of specific literature data for this compound.

Illustrative Data for a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylboronic acid | Triphenylphosphine | 85 |

| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Tricyclohexylphosphine | 92 |

This table is for illustrative purposes and does not represent data for this compound.

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The phosphine ligand in this reaction plays a key role in stabilizing the palladium(0) species and facilitating the oxidative addition and reductive elimination steps.

Detailed research findings on the specific application of this compound in Sonogashira coupling are not extensively documented in the scientific literature. However, the electronic properties of fluorinated phosphines can be beneficial. The reduced basicity of these ligands can prevent the deactivation of the palladium catalyst and, in some cases, enhance the reaction rate.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. The choice of ligand is critical for achieving high yields and selectivity.

Specific examples and detailed research findings concerning the use of this compound as a ligand in Negishi coupling are limited. The general principles of ligand design in Negishi coupling suggest that electron-deficient ligands can be effective, particularly in couplings involving electron-rich substrates, by promoting the reductive elimination step.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides to form carbon-nitrogen bonds. The development of this reaction has heavily relied on the design of effective phosphine ligands.

While comprehensive studies detailing the performance of this compound in a wide range of Buchwald-Hartwig aminations are not available, related compounds have been investigated. For instance, the synthesis of ((1H-Indol-2-yl)diphenylmethyl)this compound oxide has been reported, indicating the use of the parent phosphine or its derivatives in synthetic routes leading to more complex molecules. The electronic nature of this compound could potentially influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The Hiyama coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides.

There is a lack of specific research findings and data tables for the application of this compound in Heck coupling reactions in the available literature. For Hiyama coupling, while direct applications of this compound are not detailed, the closely related tris(4-fluorophenyl)phosphine (B91858) has been used as a ligand in the palladium-catalyzed Hiyama cross-coupling of aryl halides with aryltrialkoxysilanes, affording biaryl derivatives in moderate to good yields. This suggests that ligands with similar electronic properties, such as this compound, could also be effective in this transformation.

Cross-Coupling Reactions

Stille Coupling

While this compound is a commercially available organophosphorus compound, detailed studies outlining its specific application as a ligand in Stille coupling reactions are not extensively reported in the surveyed scientific literature. However, the principles of ligand influence in the Stille reaction's catalytic cycle are well-established, allowing for a contextual understanding of its potential role.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide wikipedia.org. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination wikipedia.org. The nature of the phosphine ligand (L) coordinated to the palladium center is crucial as it influences the rates and efficiencies of these steps.

The ligand's electronic properties are particularly important. Oxidative addition of the organic halide to the Pd(0) complex is favored by electron-donating ligands, which make the palladium center more nucleophilic wikipedia.org. Conversely, the subsequent transmetalation and reductive elimination steps are often favored by more electron-deficient ligands wikipedia.org. This compound, with its electron-withdrawing fluorine atoms on the phenyl rings, would be classified as a moderately electron-poor ligand. Such electronic properties can be advantageous for the transmetalation step, which is often the rate-determining step of the catalytic cycle wikipedia.orgacs.org. By rendering the palladium center more electrophilic, electron-withdrawing ligands can facilitate the transfer of the organic group from the organostannane reagent wikipedia.org.

Hydroformylation Reactions

Specific examples detailing the use of this compound as a primary ligand in industrial or laboratory-scale hydroformylation reactions are not widely documented in available research. Hydroformylation, or the oxo process, is a critical industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes, typically using cobalt or rhodium catalysts modified with phosphine ligands rsc.org.

The choice of phosphine ligand is paramount as it directly impacts the catalyst's activity and, crucially, its regioselectivity (the ratio of linear to branched aldehyde products) rsc.orgresearchgate.net. The steric and electronic properties of the phosphine ligand dictate the coordination environment around the metal center, which in turn controls the pathway of alkene insertion and subsequent CO insertion rsc.org. Generally, bulky phosphine ligands tend to favor the formation of the linear (n) aldehyde, which is often the more desired product in industrial applications rsc.org. The electronic nature of the phosphine—whether it is electron-donating or electron-withdrawing—also plays a significant role in modulating the reactivity of the metal center rsc.org. Given the electron-withdrawing character of the 4-fluorophenyl groups, this compound would be expected to influence the electronic density at the metal center, thereby affecting both the rate of the reaction and the product distribution.

Asymmetric Catalysis: Ligand Applications in Enantioselective Transformations

In the field of asymmetric catalysis, this compound, in its achiral form, has been effectively utilized as a pronucleophile in enantioselective transformations. A notable example is the copper(I)-catalyzed 1,4-conjugate hydrophosphination of α,β-unsaturated esters. In this reaction, the enantioselectivity is induced by a separate chiral phosphine ligand complexed to the copper center, while this compound serves as the phosphorus source.

Research has shown that in the presence of a catalyst system comprising Cu(MeCN)₄PF₆, a chiral diphosphine ligand such as (R,Rp)-TANIAPHOS, and a base, this compound adds to α,β-unsaturated esters to produce chiral phosphine products with very high enantiomeric excess (ee). The electronic properties of the diarylphosphine were found to be critical for the success of the reaction. It was observed that di(4-fluorophenyl)phosphine proved to be an excellent pronucleophile, leading to the desired product in 99% yield and 98% ee. This suggests that the electron-withdrawing fluorine substituents are beneficial for achieving high asymmetric induction in this specific transformation. In contrast, phosphines bearing electron-donating groups on the aryl rings resulted in significantly lower enantioselectivity.

| Diarylphosphine (Pronucleophile) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Di-p-tolylphosphine | 98 | 80 |

| Di(3,5-dimethylphenyl)phosphine | 83 | 84 |

| Di(4-fluorophenyl)phosphine | 99 | 98 |

| Di(4-methoxyphenyl)phosphine | - | 59 |

Mechanistic Insights in Catalytic Cycles

Role of this compound in Reaction Pathways

The precise role of this compound in specific catalytic pathways is best understood by examining the general mechanisms of the reactions in which it could participate.

In the context of the copper-catalyzed hydrophosphination, this compound acts as the nucleophilic reagent. The proposed mechanism suggests that the phosphine coordinates to the chiral copper(I) complex nih.gov. In the presence of a base, this complex is deprotonated to form a nucleophilic copper(I)-phosphide species nih.govnsf.gov. This intermediate is the key nucleophile that attacks the electron-deficient alkene of the α,β-unsaturated ester in a conjugate addition fashion nsf.govacs.orgresearchgate.net. Subsequent protonation releases the final chiral phosphine product and regenerates the active catalyst nsf.gov. The reaction can proceed through different pathways, such as a conjugate addition mechanism for electron-poor alkenes, which likely involves the formation of a zwitterionic intermediate nsf.govacs.orgchemrxiv.org.

Unraveling Rate-Determining Steps and Selectivity Control

In many palladium-catalyzed cross-coupling reactions, the transmetalation step is rate-determining wikipedia.org. The efficiency of this step can be highly dependent on the electronic nature of the phosphine ligand. The use of electron-poor phosphines, such as those with fluoroaryl substituents, can be advantageous for transmetalation wikipedia.orgacs.orgnih.gov. By increasing the Lewis acidity of the palladium center, such ligands facilitate the transfer of the nucleophilic organic group from the tin reagent, potentially lowering the energy barrier for this key step acs.orgnih.gov.

In the enantioselective copper-catalyzed hydrophosphination, selectivity is primarily governed by the chiral environment created by the catalyst, not the achiral this compound pronucleophile. The high enantioselectivity (98% ee) achieved with this compound demonstrates that its electronic properties are highly compatible with the chiral catalyst system, allowing for excellent facial discrimination of the prochiral α,β-unsaturated ester by the nucleophilic copper-phosphide intermediate. The electron-withdrawing nature of the fluoro-substituents appears to enhance this selectivity, as electron-donating groups on the phosphine led to a marked decrease in enantioselectivity.

Redox Cycling and Intermediate Identification in Catalytic Processes

Redox cycling of the metal center is fundamental to many catalytic processes. The Stille coupling is a classic example, relying on the Pd(0)/Pd(II) redox couple youtube.comresearchgate.netyoutube.com. The cycle begins with the 14-electron Pd(0) active species, which is oxidized to a 16-electron Pd(II) complex upon oxidative addition of the organic halide wikipedia.orglibretexts.org. The palladium center remains in the +2 oxidation state through the transmetalation step. The cycle concludes with reductive elimination, where the Pd(II) is reduced back to Pd(0) upon formation of the C-C bond youtube.comyoutube.com. While specific palladium intermediates complexed with this compound have not been isolated or characterized in the literature, they are presumed to be transient species within this established redox cycle.

In the copper-catalyzed hydrophosphination, the reaction is generally considered to proceed through a cycle involving Cu(I) intermediates nih.govnsf.gov. The catalyst is proposed to form a copper(I)-phosphide species, which acts as the key nucleophile nih.gov. After the conjugate addition step, the catalyst is regenerated, maintaining its +1 oxidation state throughout the primary steps of the cycle. This contrasts with palladium cross-coupling, as a formal redox change on the copper center is not a required feature of the main catalytic loop for the conjugate addition mechanism nsf.govacs.org.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organophosphorus compounds. Specific nuclei such as ¹H, ¹³C, ³¹P, and ¹⁹F provide detailed information about the molecular framework, electronic environment, and through-bond or through-space interactions.

¹H, ¹³C, and ³¹P NMR for Structural Elucidation

For bis(4-fluorophenyl)phosphine oxide , the proton NMR spectrum shows multiplets in the aromatic region. The ³¹P NMR spectrum of this compound oxide exhibits a single resonance at approximately 21.1 ppm mdpi.com. The hydrogen-decoupled ³¹P NMR spectrum for the related 4-fluorophenyl(diphenyl)phosphine oxide shows a chemical shift at 28.4 ppm rsc.org.

Interactive Data Table: NMR Data for this compound Oxide and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Solvent |

| This compound oxide | ¹H | 8.08 | d, J = 480 | CDCl₃ |

| 7.68 | m | CDCl₃ | ||

| 7.20 | m | CDCl₃ | ||

| ³¹P | 21.1 | CDCl₃ | ||

| 4-Fluorophenyl(diphenyl)phosphine oxide | ¹H | 7.14 - 7.72 | m | CDCl₃ |

| ¹³C | 115.9 | dd, J = 21.7, 13.2 | CDCl₃ | |

| 128.6 | d, J = 11.8 | CDCl₃ | ||

| 128.6 | dd, J = 106.8, 3.5 | CDCl₃ | ||

| 132.0 | d, J = 10.0 | CDCl₃ | ||

| 132.1 | d, J = 2.9 | CDCl₃ | ||

| 132.4 | d, J = 105.0 | CDCl₃ | ||

| 134.6 | dd, J = 11.4, 8.6 | CDCl₃ | ||

| 165.1 | dd, J = 253.5, 3.3 | CDCl₃ | ||

| ³¹P | 28.4 | CDCl₃ |

¹⁹F NMR for Fluorine-Containing Systems

¹⁹F NMR is particularly informative for fluorinated compounds. While specific ¹⁹F NMR data for this compound was not found, the spectrum for the related 4-fluorophenyl(diphenyl)phosphine shows a multiplet between -111.6 and -111.8 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

A crystal structure for this compound is not available in the surveyed literature. However, the crystal structure of tris(4-fluorophenyl)phosphine (B91858) has been determined and provides a useful reference for the geometry at the phosphorus center and the conformation of the 4-fluorophenyl groups researchgate.net. The compound crystallizes and its molecular structure has been elucidated by single-crystal X-ray diffraction researchgate.net.

Analysis of Bond Distances and Angles in Phosphorus-Containing Frameworks

In the solid-state structure of tris(4-fluorophenyl)phosphine , the phosphorus atom is bonded to the ipso-carbon atoms of the three 4-fluorophenyl rings. The average P-C bond distance is 1.825(5) Å, and the average C-P-C bond angle is 102.5(2)° researchgate.net. These values are indicative of a pyramidal geometry at the phosphorus atom, which is typical for triarylphosphines.

Interactive Data Table: Selected Bond Distances and Angles for Tris(4-fluorophenyl)phosphine

| Parameter | Value |

| Average P-C Bond Distance | 1.825(5) Å |

| Average C-P-C Bond Angle | 102.5(2)° |

| C7-P1-C13 Bond Angle | 103.0(2)° |

Data from the crystal structure of tris(4-fluorophenyl)phosphine.

Examination of Crystal Packing and Intermolecular Interactions

The crystal packing of tris(4-fluorophenyl)phosphine reveals the presence of intermolecular C-H···F hydrogen bonds researchgate.net. These weak interactions play a role in the stabilization of the crystal lattice. The study of such non-covalent interactions is crucial for understanding the supramolecular chemistry of organophosphorus compounds and can influence their physical properties.

Other Spectroscopic Techniques

Infrared (IR) Spectroscopic Investigations

The key vibrational modes for this compound would include:

P-H Stretching: The stretching vibration of the phosphorus-hydrogen bond in secondary phosphines typically appears as a sharp, moderately intense band in the region of 2280-2440 cm⁻¹. This absorption is highly characteristic and its presence is a key indicator of the phosphine (B1218219) functional group.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the fluorophenyl rings are expected to appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings usually give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

P-C (Aryl) Stretching: The vibration of the phosphorus-carbon bond, where the carbon is part of an aromatic ring, is typically observed in the fingerprint region. These vibrations can be complex and may couple with other modes.

C-F Stretching: The carbon-fluorine stretching vibration is known to produce a strong absorption band, typically found in the 1100-1250 cm⁻¹ range. The exact position depends on the substitution pattern of the aromatic ring.

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds of the para-substituted phenyl rings are expected in the 800-860 cm⁻¹ region.

The following table summarizes the anticipated IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3010 | Medium to Weak |

| P-H Stretch | 2440 - 2280 | Medium, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| Aromatic C-H Bend (out-of-plane) | 860 - 800 | Strong |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Related Materials

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within a material. spbu.ruresearchgate.net While XPS analysis of this compound itself is not extensively documented, the technique is instrumental for characterizing surfaces that have been modified or functionalized with this or related organophosphorus compounds. cardiff.ac.uk XPS provides critical information on the binding and oxidation state of the phosphorus atom, which is essential for understanding the surface chemistry of such materials.

In a hypothetical XPS analysis of a material functionalized with this compound, high-resolution scans of the P 2p, F 1s, and C 1s core levels would be of primary interest.

Phosphorus (P 2p): The binding energy of the P 2p peak is a direct indicator of the oxidation state of the phosphorus atom. researchgate.net For a phosphine, where phosphorus is in a lower oxidation state (e.g., +3 or lower, depending on convention), the P 2p binding energy is expected to be in the range of 130-132 eV. If the phosphine group oxidizes on the surface to form a phosphine oxide, a significant chemical shift to a higher binding energy, typically in the range of 132-135 eV, would be observed. researchgate.netthermofisher.com The P 2p peak has closely-spaced spin-orbit components (P 2p₃/₂ and P 2p₁/₂), which may be resolved in high-resolution spectra. thermofisher.com

Fluorine (F 1s): The F 1s peak is expected to appear at a high binding energy, typically around 688-690 eV, characteristic of fluorine bonded to an aromatic carbon. Its presence and intensity can be used to confirm the successful grafting of the fluorine-containing molecule onto a surface and to quantify its surface concentration.

Carbon (C 1s): The high-resolution C 1s spectrum can be deconvoluted to identify different carbon environments. Peaks corresponding to C-C/C-H bonds in the aromatic ring (approx. 284.8 eV, often used for charge correction), C-P bonds (typically at a slightly higher binding energy than C-C), and C-F bonds (shifted to a significantly higher binding energy, approx. 288-290 eV) would be expected.

The following table presents typical binding energy ranges for the key elements in materials related to this compound.

| Core Level | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| P 2p | Aryl Phosphine (R₃P) | 130.0 - 132.0 |

| P 2p | Aryl Phosphine Oxide (R₃P=O) | 132.0 - 135.0 |

| F 1s | Aryl Fluoride (Ar-F) | 688.0 - 690.0 |

| C 1s | C-C / C-H (Aromatic) | ~284.8 |

| C 1s | C-P | 285.0 - 286.0 |

| C 1s | C-F | 288.0 - 290.0 |

Theoretical and Computational Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications from electronic structure analysis to the elucidation of complex catalytic cycles.

DFT calculations are widely used to probe the electronic landscape of phosphine (B1218219) ligands. nih.gov For bis(4-fluorophenyl)phosphine, these calculations can quantify the influence of the electron-withdrawing fluorine atoms on the phosphorus center. The analysis of optimized molecular geometries and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.

DFT studies can map the electrostatic potential to identify electron-rich and electron-poor regions, pinpointing the phosphorus lone pair as the primary site for nucleophilic attack and coordination to metal centers. nih.gov Calculations on the closely related tris(4-fluorophenyl)phosphine (B91858) have shown distinct charge separation, a feature that would also be characteristic of the bis-substituted analogue. researchgate.net By determining parameters like chemical potential, hardness, and electrophilicity, DFT can predict how the ligand will behave in various chemical environments, guiding its application in synthesis and catalysis.

Understanding the step-by-step mechanism of a catalytic reaction is crucial for optimization and rational catalyst design. DFT is an invaluable tool for this purpose, allowing researchers to map the potential energy surface of a reaction and identify transition states and intermediates. rsc.org

In the context of catalysis involving this compound, DFT can be used to:

Model the coordination of the phosphine ligand to a metal precatalyst.

Calculate the energy barriers for key catalytic steps, such as oxidative addition, migratory insertion, and reductive elimination.

Rationalize observed reactivity patterns and selectivity by comparing the energetics of competing reaction pathways. rsc.orgchemrxiv.org

DFT calculations can accurately predict various spectroscopic parameters, which is essential for the characterization of newly synthesized compounds. By computing these properties, a direct comparison can be made with experimental data to confirm the structure and conformation of the molecule. nih.govresearchgate.net

NMR Spectroscopy: DFT can predict the nuclear magnetic resonance (¹H, ¹³C, ³¹P, ¹⁹F) chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and are crucial for assigning complex spectra.

Vibrational Spectroscopy: The vibrational frequencies from DFT calculations can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to functional groups within the molecule, confirming its structural integrity.

Computational studies on related fluorinated organic compounds have demonstrated the reliability of DFT methods, such as B3LYP, in reproducing experimental spectral data, thereby validating the computed molecular structures. nih.gov

Semi-Empirical Calculations for Reaction Rationalization

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or high-throughput screening. Semi-empirical methods offer a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. They are particularly useful for quickly rationalizing broad reaction trends, screening large libraries of potential ligands, or studying the conformational landscape of flexible molecules before undertaking more rigorous DFT calculations.

Quantitative Structure-Reactivity Relationships (QSRR) and Ligand Parameterization

QSRR studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. For phosphine ligands, this involves developing quantitative descriptors for their steric and electronic properties.

Classic parameters include the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability). However, recent research has focused on developing more sophisticated, computationally derived descriptors that better predict catalytic performance. ucla.edu

A significant breakthrough in this area is the use of the "percent buried volume" (%Vbur), which quantifies the space occupied by a ligand around a metal center. eurekalert.org Specifically, the minimum percent buried volume (%Vbur(min)), which describes the smallest possible steric profile of a ligand, has been identified as a powerful predictor of reactivity. eurekalert.orgucla.edunsf.gov Studies have shown that a distinct threshold value for %Vbur(min) can separate "active" from "inactive" phosphine ligands in various nickel- and palladium-catalyzed cross-coupling reactions. ucla.edunsf.gov This parameter often corresponds to whether a ligand can form a bisligated or monoligated complex with the metal, a crucial factor determining the catalytic outcome. ucla.edunih.gov

The table below illustrates key parameters used to characterize phosphine ligands like this compound.

| Parameter | Type | Description | Relevance |

| Tolman Cone Angle (θ) | Steric | A measure of the solid angle occupied by the ligand at a standard metal-phosphorus distance. | Traditional descriptor for steric bulk. |

| Tolman Electronic Parameter (ν) | Electronic | Based on the C-O stretching frequency of a Ni(CO)₃L complex; measures the net electron-donating ability of the ligand L. | Quantifies the electronic influence of the ligand on the metal center. |

| Percent Buried Volume (%Vbur) | Steric | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | A more refined and dynamic measure of steric hindrance than the cone angle. eurekalert.org |

| Minimum % Buried Volume (%Vbur(min)) | Steric | The lowest %Vbur value accessible through conformational changes of the ligand. | A powerful predictor for classifying ligands as active or inactive in cross-coupling catalysis. ucla.edunsf.gov |

By calculating these parameters for this compound, its potential performance in various catalytic systems can be computationally predicted before any experiments are conducted, accelerating the discovery of new and efficient chemical transformations. ucla.edu

In-depth Analysis of this compound Reveals Limited Publicly Available Data for Specified Applications

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific, publicly available research on the chemical compound this compound, particularly concerning its direct applications in materials science and precursor chemistry as outlined in the requested article structure. While related compounds such as this compound oxide and Tris(4-fluorophenyl)phosphine are documented, detailed findings on the reactivity, role in polymerization, and formation of functionalized organophosphorus compounds specifically for this compound are not sufficiently available to construct a scientifically accurate and thorough article based on the provided outline.

Extensive searches have been conducted to gather information on the applications and intrinsic properties of this compound. However, the majority of accessible research pertains to its oxidized form, this compound oxide, or the trisubstituted analogue, Tris(4-fluorophenyl)phosphine. These related compounds have documented roles as catalysts and in the preparation of polymers. sigmaaldrich.com Unfortunately, this information cannot be directly extrapolated to this compound, as the presence of the phosphine functional group (PH) in place of a phosphine oxide (P=O) or a third fluorophenyl group significantly alters the chemical properties and reactivity of the molecule.

The specific subsections requested for the article are as follows:

Applications in Materials Science and Precursor Chemistry

Research into Intrinsic Properties and Reactivity Patterns of Bis(4-fluorophenyl)phosphine:Detailed experimental and computational studies on the intrinsic electronic and steric properties, as well as the specific reactivity patterns of this compound, are not sufficiently reported to provide a comprehensive analysis as requested.

Due to the stringent requirement to adhere strictly to the provided outline and the lack of specific data for this compound in these areas, it is not possible to generate the requested in-depth, scientifically accurate article at this time. The available information is insufficient to populate the specified sections and subsections with the required detailed research findings and data tables.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

While established methods for synthesizing aryl phosphines exist, future research will increasingly focus on developing more sustainable and atom-economical routes to bis(4-fluorophenyl)phosphine and its derivatives. Current syntheses often rely on Grignard reactions or methods that generate stoichiometric byproducts. jlu.edu.cn The development of catalytic methods for P-C bond formation represents a significant area for advancement.

Key research objectives in this area include:

Catalytic P-C Coupling: Exploring transition metal-catalyzed cross-coupling reactions that directly link P-H bonds with fluoroaryl halides or their derivatives would significantly improve atom economy. researchgate.net Methodologies based on palladium or nickel catalysis, which have proven effective for a range of P-C couplings, could be adapted for the synthesis of fluorinated arylphosphines. researchgate.net

Sustainable Reagents and Solvents: Research into replacing traditional, often hazardous, reagents and solvents with greener alternatives is crucial. This includes exploring syntheses in aqueous media or using recyclable catalytic systems. The development of water-soluble phosphine (B1218219) precursors demonstrates a move in this direction. jlu.edu.cnresearchgate.net

Flow Chemistry: Implementing continuous flow synthesis processes can offer improved safety, scalability, and efficiency compared to batch production. This approach could lead to higher yields and purity for this compound.

A comparison of potential synthetic strategies is outlined below.

| Synthetic Strategy | Advantages | Research Focus |

| Grignard-based Routes | Well-established, versatile. | Use of more benign solvents, improved workup procedures. |

| Catalytic P-C Coupling | High atom economy, milder conditions. | Development of robust catalysts for fluoroaryl substrates, catalyst recyclability. researchgate.net |

| Dehydrocoupling | Direct formation of P-P or P-E bonds, potentially metal-free. researchgate.net | Expanding scope to P-C bond formation with fluoroarenes. |

| Flow Synthesis | Enhanced control, safety, and scalability. | Optimization of reaction parameters and reactor design for phosphine synthesis. |

Exploration of New Catalytic Transformations Utilizing this compound

This compound's electronic profile makes it an intriguing ligand for a variety of catalytic reactions. The electron-withdrawing fluorine substituents can modulate the electron density at the metal center, influencing the rates and selectivities of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com

Future research should explore its application in:

Cross-Coupling Reactions: While phosphines are staples in cross-coupling, the specific benefits of this compound in reactions like Suzuki-Miyaura, Sonogashira, and Hiyama couplings warrant further investigation. researchgate.netsmolecule.commdpi.comnih.gov Its properties may offer advantages in challenging couplings involving less reactive substrates like aryl chlorides or heteroaryl compounds. tcichemicals.comscispace.com

C-H Activation/Functionalization: The development of catalysts for direct C-H bond functionalization is a major goal in synthetic chemistry. The unique steric and electronic properties of ligands based on this compound could provide the necessary reactivity and selectivity for these demanding transformations.

Asymmetric Catalysis: Incorporating chiral elements into the this compound backbone could yield new ligands for asymmetric hydrogenation, hydroformylation, or allylic substitution reactions. The fluorine atoms could play a role in tuning catalyst performance through non-covalent interactions.

Polymerization and Oligomerization: Catalytic systems for the controlled polymerization of olefins and other monomers are of immense industrial importance. Ligands that can withstand harsh reaction conditions and provide control over polymer properties are highly sought after.

Rational Design of Next-Generation Phosphine Ligands Based on this compound Scaffolds

The this compound structure serves as an excellent starting point for the rational design of new, highly tailored phosphine ligands. By systematically modifying the ligand scaffold, researchers can fine-tune its properties to optimize performance in specific catalytic applications. tcichemicals.com

Promising avenues for ligand design include:

Steric Tuning: Introducing bulky substituents elsewhere on the phenyl rings or at the phosphorus center can create a more defined coordination sphere around the metal, enhancing selectivity. This is a common strategy to improve reductive elimination in catalytic cycles. tcichemicals.com

Introduction of Additional Donor Groups: Incorporating secondary donor atoms (e.g., N, O, S) can create bidentate or pincer-type ligands. Such chelating ligands often form more stable metal complexes, preventing catalyst deactivation and potentially enabling more challenging catalytic steps.

Chirality: The development of P-chirogenic ligands, where the phosphorus atom itself is a stereocenter, or ligands with backbone chirality, is a key objective for asymmetric catalysis. tcichemicals.com Using the this compound scaffold as a base for such designs is a promising research direction.

| Ligand Design Strategy | Desired Outcome | Potential Application |

| Increased Steric Bulk | Enhanced selectivity, promotion of reductive elimination. | Cross-coupling of sterically hindered substrates. tcichemicals.com |

| Chelating Moieties (N, O, S donors) | Increased catalyst stability and lifetime. | High-temperature catalysis, reactions with coordinating substrates. |

| P-Chirogenic or Backbone Chirality | Enantioselective product formation. | Asymmetric hydrogenation, C-C bond formation. tcichemicals.com |

| Water-Solubilizing Groups | Facilitates catalysis in aqueous media and catalyst recycling. | Green chemistry applications, biphasic catalysis. researchgate.net |

Advanced Characterization and In Situ Mechanistic Studies

A deeper understanding of how this compound and its metal complexes behave during a catalytic reaction is essential for rational catalyst improvement. Future research will leverage advanced spectroscopic and analytical techniques to probe reaction mechanisms in real-time.

Key areas of focus will be:

In Situ Spectroscopy: Techniques such as high-pressure NMR and IR spectroscopy can monitor the formation and transformation of catalytic intermediates under actual reaction conditions. This provides direct evidence for proposed mechanistic pathways and can help identify catalyst deactivation pathways. chemrxiv.org

Crystallographic Studies: Single-crystal X-ray diffraction provides precise structural information on pre-catalysts and stable intermediates. nih.govresearchgate.netnih.gov This data is invaluable for understanding ligand-metal bonding, coordination geometries, and steric effects.

Kinetics and Mechanistic Probes: Detailed kinetic studies can elucidate the rate-determining steps of a catalytic cycle and quantify the electronic and steric effects of the phosphine ligand. chemrxiv.org

Multiscale Computational Modeling of Phosphine-Mediated Processes

Computational chemistry has become an indispensable tool in catalysis research, providing insights that are often difficult to obtain experimentally. Multiscale modeling, which bridges quantum mechanical descriptions of the active site with classical models of the larger system, will be crucial for understanding and predicting the behavior of catalysts based on this compound. morressier.comudel.eduresearchgate.net

Future computational efforts will likely concentrate on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometries and energies of reactants, transition states, and intermediates in a catalytic cycle. udel.edu This allows for the detailed exploration of reaction mechanisms and the prediction of how ligand modifications will impact catalytic activity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the catalyst system, including solvent effects and conformational changes in the ligand. udel.edu This is particularly important for understanding selectivity in complex reaction environments.

Predictive Catalyst Screening: By combining computational modeling with machine learning techniques, it may become possible to screen large virtual libraries of ligands based on the this compound scaffold to identify promising candidates for specific catalytic applications before undertaking laborious experimental synthesis.

By pursuing these interconnected research directions, the scientific community can continue to develop the chemistry of this compound, leading to the creation of more efficient, selective, and sustainable chemical processes.

Q & A

Q. What synthetic routes are available for preparing bis(4-fluorophenyl)phosphine, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via metal-mediated cross-coupling reactions. A common method involves reacting 4-fluorophenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert atmospheres. For example, tris(4-fluorophenyl)phosphine (CAS 18437-78-0) is synthesized using similar protocols with controlled stoichiometry and temperature (60–80°C) to avoid over-substitution . Purity is enhanced by column chromatography or recrystallization in anhydrous solvents like hexane. Yield optimization requires strict control of moisture and oxygen to prevent oxidation to phosphine oxides .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Key characterization methods include:

- ³¹P NMR : A singlet near δ = −20 ppm confirms the absence of oxidized species (e.g., phosphine oxides, which appear at δ = +20–30 ppm).

- X-ray crystallography : Resolves steric and electronic effects of fluorinated aryl groups on the phosphorus center.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₂H₉F₂P: theoretical m/z = 222.18) .

Q. What are the stability considerations for this compound under ambient and reaction conditions?

The compound is air- and moisture-sensitive, requiring storage under argon or nitrogen at −20°C. Degradation pathways include oxidation to this compound oxide (CAS 94940-35-9) and hydrolysis to phosphinic acid derivatives. Thermal stability tests via TGA/DSC reveal decomposition above 150°C in inert atmospheres .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis, and what electronic/steric effects dominate its coordination behavior?

The electron-withdrawing fluorine substituents enhance the Lewis acidity of the phosphorus center, improving metal-ligand bond strength. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), tris(4-fluorophenyl)phosphine (CAS 18437-78-0) increases catalytic activity by stabilizing electron-deficient intermediates . Steric effects are minimized due to the planar 4-fluorophenyl groups, enabling efficient substrate access to the metal center .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

Discrepancies arise from solvent polarity, counterion effects, and substrate steric demands. For example:

- In polar solvents (DMF, THF), fluorinated phosphines exhibit higher solubility but may destabilize metal complexes.

- Bulky substrates require less sterically hindered ligands, favoring this compound over trisubstituted analogs. Systematic studies using kinetic profiling (e.g., Eyring plots) and DFT calculations can isolate these variables .

Q. How can this compound be tailored for enantioselective catalysis, and what structural modifications enhance stereocontrol?

Chiral variants are synthesized by introducing asymmetric substituents (e.g., binaphthyl backbones) or coordinating auxiliaries. For instance, (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) derivatives with fluorinated aryl groups improve enantiomeric excess (ee) in asymmetric hydrogenation . Computational modeling (e.g., molecular docking) predicts steric clashes and electronic mismatches in transition states .

Q. What mechanistic insights explain the role of this compound in photoinduced polymerization reactions?

In phenylacetylene polymerization, tris(4-fluorophenyl)phosphine acts as an initiator by forming a photoactive Ir(III) complex. UV irradiation generates radical intermediates that propagate chain growth. Transient absorption spectroscopy and ESR identify phosphine-centered radicals as critical chain carriers .

Methodological Considerations

Q. How are competing phosphine oxidation pathways quantified during catalytic cycles, and what experimental setups mitigate these effects?

- In situ monitoring : Use of Raman spectroscopy or ³¹P NMR tracks phosphine oxidation in real time.

- Redox buffers : Adding mild reducing agents (e.g., ascorbic acid) regenerates phosphine ligands from oxides.

- Glovebox techniques : Exclusion of oxygen during catalyst preparation reduces side reactions .

Q. What computational methods validate the electronic properties of this compound in ligand design?

Density Functional Theory (DFT) calculates parameters such as:

- Natural Bond Orbital (NBO) charges : Quantifies electron donation/backdonation.

- HOMO-LUMO gaps : Predicts redox activity and ligand-metal charge transfer. Benchmarking against experimental data (e.g., electrochemical measurements) refines accuracy .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.